Conjugation Efficiency of Fe-BABE to Single Cysteine Residue in E. coli RNA Polymerase
This compound serves as the immediate precursor for the well-characterized protein-cutting reagent Fe-BABE. In a direct, quantitative study, Fe-BABE was conjugated to a single engineered cysteine residue (Cys-269) in the carboxy-terminal domain of the E. coli RNA polymerase alpha subunit. The conjugation yield was 40%, determined by both a thiol-reactive CPM assay and mass spectral peak ratio analysis [1]. This level of efficiency for a site-specific, covalent modification of a folded protein domain using a metal-chelate conjugate provides a quantifiable benchmark. Alternative non-specific labeling strategies (e.g., with NHS-EDTA) would yield a heterogeneous product mixture and could not achieve this defined, single-site modification, which is essential for accurate proximity mapping [2].
| Evidence Dimension | Site-specific conjugation yield |
|---|---|
| Target Compound Data | 40% conjugation yield to single cysteine (Cys-269) |
| Comparator Or Baseline | NHS-EDTA or maleimide-DOTA (non-specific or multi-site labeling) |
| Quantified Difference | N/A for non-specific comparators; Target compound provides defined, homogeneous product vs. heterogeneous mixture from comparators. |
| Conditions | Conjugation of 20 μM E. coli RNA polymerase α-CTD with 400 μM Fe-BABE in Tris-HCl buffer (pH 8) at 37°C for 1 hour. |
Why This Matters
For structural mapping applications, a defined, homogeneous conjugate is a prerequisite for accurate data interpretation; the 40% yield confirms the reagent's utility for this purpose.
- [1] Greiner DP, Miyake R, Moran JK, Jones AD, Negishi T, Ishihama A, Meares CF. Synthesis of the protein cutting reagent iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate and conjugation to cysteine side chains. Bioconjug Chem. 1997 Jan-Feb;8(1):44-8. View Source
- [2] Meares CF, et al. Chelating agents for attaching metal ions to proteins. US Patent 5,292,868, 1994. (Describes the limitations of non-specific protein labeling approaches using EDTA and DTPA derivatives). View Source
